molecular formula C14H17NO5S B3429917 3-[({[4-(Ethoxycarbonyl)phenyl]carbamoyl}methyl)sulfanyl]propanoic acid CAS No. 786728-90-3

3-[({[4-(Ethoxycarbonyl)phenyl]carbamoyl}methyl)sulfanyl]propanoic acid

Cat. No. B3429917
M. Wt: 311.36 g/mol
InChI Key: ZNAKYJRRHDQHKE-UHFFFAOYSA-N
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Description

The compound “3-[({[4-(Ethoxycarbonyl)phenyl]carbamoyl}methyl)sulfanyl]propanoic acid” has a CAS Number of 786728-90-3 . It has a molecular weight of 311.36 . The IUPAC name for this compound is "3-({2-[4-(ethoxycarbonyl)anilino]-2-oxoethyl}sulfanyl)propanoic acid" .


Molecular Structure Analysis

The InChI code for this compound is "1S/C14H17NO5S/c1-2-20-14(19)10-3-5-11(6-4-10)15-12(16)9-21-8-7-13(17)18/h3-6H,2,7-9H2,1H3,(H,15,16)(H,17,18)" . This code provides a standard way to encode the compound’s structure and formula.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound is stable under normal shipping temperatures .

Safety And Hazards

For safety information, it’s always best to refer to the Material Safety Data Sheet (MSDS) for the compound . Unfortunately, the specific hazards associated with this compound are not available in the web search results.

properties

IUPAC Name

3-[2-(4-ethoxycarbonylanilino)-2-oxoethyl]sulfanylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5S/c1-2-20-14(19)10-3-5-11(6-4-10)15-12(16)9-21-8-7-13(17)18/h3-6H,2,7-9H2,1H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNAKYJRRHDQHKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801198577
Record name 1-Ethyl 4-[[2-[(2-carboxyethyl)thio]acetyl]amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801198577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

45.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24835659
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-[({[4-(Ethoxycarbonyl)phenyl]carbamoyl}methyl)sulfanyl]propanoic acid

CAS RN

786728-90-3
Record name 1-Ethyl 4-[[2-[(2-carboxyethyl)thio]acetyl]amino]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=786728-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl 4-[[2-[(2-carboxyethyl)thio]acetyl]amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801198577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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